molecular formula C15H14Cl2N2O2 B2970197 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 1111576-77-2

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide

Cat. No. B2970197
CAS RN: 1111576-77-2
M. Wt: 325.19
InChI Key: QVLZGRHCJBDEBQ-UHFFFAOYSA-N
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Description

“3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide” is a chemical compound. It contains a total of 29 bonds; 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine . It has a total of 28 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .


Molecular Structure Analysis

The molecular structure of a compound like this can be elucidated using techniques such as single-crystal X-ray diffraction . The compound’s molecular geometry and vibrational frequencies can be calculated using the DFT/ (B3LYP) method with a 6-311++ G (d, p) basis set . The HOMO–LUMO energy gap can also be determined .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Horikawa et al. (2001) discusses the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate from 2,6-dichloro-3-trifluoromethylpyridine, which can be related to the synthesis process of compounds like 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide. This research underlines the importance of regioselectivity and the conversion of certain groups in the synthesis process (Horikawa, Hirokawa, & Kato, 2001).

  • Another study by Hirokawa et al. (2000) details the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety that could be associated with similar compounds. The synthesis involves specific reactions and regioselectivity, highlighting the complexity of producing related pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Potential Pharmacological Applications

  • The compound MK-1064, which is structurally related to this compound, was synthesized and studied for its potential as a PET radioligand for imaging of the orexin-2 receptor. This study by Gao et al. (2016) suggests the potential of such compounds in medical imaging and receptor study (Gao, Wang, & Zheng, 2016).

  • Schroeder et al. (2009) discovered a compound, BMS-777607, which is a selective and orally efficacious inhibitor of the Met kinase superfamily. The synthesis and pharmacological application of this compound might provide insights into the potential therapeutic uses of similar pyridine derivatives (Schroeder et al., 2009).

Polymer and Material Science Applications

  • The research by Gofman et al. (2010) on polyamides derived from 2-(4-aminophenyl)-5-aminopyridine, which might share structural similarities with this compound, indicates the use of such compounds in the development of macromolecular ligands and the study of their properties (Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, & Yakimanskiĭ, 2010).

  • Chang and Liou (2008) explored aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, which could be analogous to the compound . This study provides an insight into the electrochromic properties and potential applications in material science (Chang & Liou, 2008).

properties

IUPAC Name

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZGRHCJBDEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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